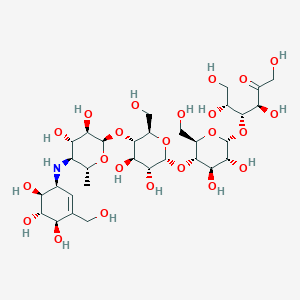

Acarbose Impurity E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

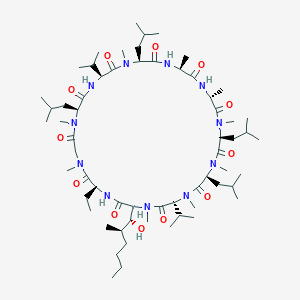

Acarbose Impurity E is an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2 . It is a complex oligosaccharide with a molecular formula of C31H53NO23 .

Synthesis Analysis

The synthesis of Acarbose and its impurities involves a fermentation process . A study has shown that genetic engineering and fed-batch fermentation strategy can enhance Acarbose production . A TetR family regulator (TetR1) was identified to have a positive effect on the synthesis of Acarbose by promoting the expression of acbB and acbD .Molecular Structure Analysis

The molecular structure of this compound is similar to that of Acarbose. Acarbose consists of an acarviosin moiety (aglycon cyclitol bonded to an amino sugar) coupled to two D-glucose units . The structures of the Acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .Aplicaciones Científicas De Investigación

Impurity Profiling in Acarbose

A study by Novak et al. (2005) highlights the application of integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) for profiling impurities in acarbose, a crucial step in ensuring drug quality and safety. This method facilitated the identification of impurities, including Acarbose Impurity E, by providing detailed structural elucidation through spectral analysis (Novak et al., 2005).

Characterization of Acarbose Impurities

Maruthi R et al. (2020) developed precise LC-MS/MS and NMR analytical methods for identifying and characterizing key impurities, including this compound, in acarbose. This research underpins the importance of robust analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds (Maruthi R et al., 2020).

Enhanced Acarbose Production and Impurity Reduction

Xue et al. (2013) explored the addition of validamine in the fermentation of Actinoplanes utahensis ZJB-08196 to enhance acarbose production while concurrently reducing the formation of impurity C. This study demonstrates an effective strategy for increasing the yield of acarbose and reducing undesirable impurities, potentially impacting the cost and quality of acarbose production (Xue et al., 2013).

Impurity Analysis for Drug Stability

Montazeri et al. (2018) developed a stability-indicating HPLC method for determining acarbose in pharmaceutical forms, where understanding the stability and degradation of impurities like this compound is crucial for ensuring drug safety and effectiveness (Montazeri et al., 2018).

Fermentation Process Optimization

Hu Xuequn (2011) utilized ultrafiltration and nanofiltration membranes for the extraction and purification of acarbose from fermentation broth, a process that likely involves the removal of impurities such as this compound. This research contributes to the development of more efficient and cost-effective manufacturing processes for acarbose (Hu Xuequn, 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3/t8-,10+,12-,13-,14-,15-,16-,17+,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPXIUXMJVDQJW-AXJUGWJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220983-28-7 |

Source

|

| Record name | Acarbose impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220983287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-D-FRUCTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59T36P3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.